molecular formula C17H17N5O B13901184 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide

Cat. No.: B13901184
M. Wt: 307.35 g/mol
InChI Key: JAOBPUAAGFBZGR-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a naphthyridine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a similar structure.

    Naphthyridine: A bicyclic compound containing nitrogen atoms, similar to the core structure of the compound .

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.

Uniqueness

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide

InChI

InChI=1S/C17H17N5O/c1-10(18)15-13(11-6-3-4-8-20-11)14(17(23)19-2)16-12(22-15)7-5-9-21-16/h3-10H,18H2,1-2H3,(H,19,23)

InChI Key

JAOBPUAAGFBZGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C(=C1C3=CC=CC=N3)C(=O)NC)N=CC=C2)N

Origin of Product

United States

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